molecular formula C23H28N4O4S2 B11133921 4-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B11133921
M. Wt: 488.6 g/mol
InChI Key: KNQWXAOZKKOBGV-LGMDPLHJSA-N
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Description

4-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-3-yl intermediate, followed by the introduction of the thiazolidin-3-yl group and the butanoic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidin-3-yl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOMe in methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 4-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid

Uniqueness

The uniqueness of 4-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N4O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

4-[(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C23H28N4O4S2/c1-4-10-25(11-5-2)20-16(21(30)27-14-15(3)8-9-18(27)24-20)13-17-22(31)26(23(32)33-17)12-6-7-19(28)29/h8-9,13-14H,4-7,10-12H2,1-3H3,(H,28,29)/b17-13-

InChI Key

KNQWXAOZKKOBGV-LGMDPLHJSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CCCC(=O)O

Origin of Product

United States

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